molecular formula C23H33NO3 B193199 [(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 2174-13-2

[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B193199
CAS No.: 2174-13-2
M. Wt: 371.5 g/mol
InChI Key: OVKSHCIVDWZSJD-HQCFBWTMSA-N
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Description

Pregnenolone-16-ene Acetate Oxime is used in the synthesis of pegnange derivatives as antioxidant and anti-dyslipidemic agents.

Properties

CAS No.

2174-13-2

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

[(10R,13S)-17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H33NO3/c1-14(24-26)19-7-8-20-18-6-5-16-13-17(27-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21,26H,6,8-13H2,1-4H3/t17?,18?,20?,21?,22-,23+/m0/s1

InChI Key

OVKSHCIVDWZSJD-HQCFBWTMSA-N

SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Isomeric SMILES

CC(=NO)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Appearance

White to Off-White Solid

melting_point

200-203 °C

Key on ui other cas no.

23549-26-0
2174-13-2
23549-24-8

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Abiraterone Impurity 3,Pregnenolone-16-ene Acetate Oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 2
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 3
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 4
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 6
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Customer
Q & A

Q1: Why is the use of sodium acetate water solution considered a "greener" alternative to pyridine in the synthesis of 16-Dehydropregnenolone Acetate Oxime?

A1: [] Pyridine, while effective in the synthesis of 16-Dehydropregnenolone Acetate Oxime, is known for its toxicity to both humans and the environment. Sodium acetate, on the other hand, presents a less toxic alternative, making the process safer for workers and more environmentally friendly. The research demonstrated that replacing pyridine with sodium acetate water solution not only provided a greener approach but also improved the overall yield of the synthesis. []

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